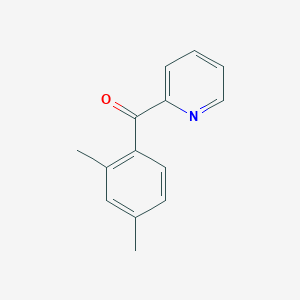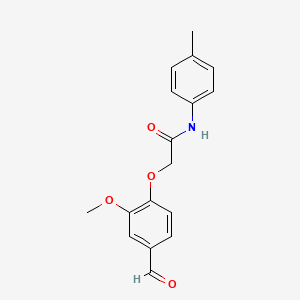
4-(2,5-二甲基-1H-吡咯-1-基)苯甲酸乙酯
描述
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
4-(2,5-二甲基-1H-吡咯-1-基)苯甲酸乙酯: 已被研究用于其潜在的抗菌特性。研究表明,该化合物的衍生物可以有效对抗多种细菌菌株。 该化合物的机制涉及抑制关键细菌酶,例如烯酰辅酶A还原酶,这对于细菌中的脂肪酸合成至关重要 .
抗结核特性
除了其抗菌活性之外,该化合物在对抗结核病方面也表现出希望。分子结构使其能够抑制二氢叶酸还原酶(DHFR)酶,这是抗结核药物的目标。 这种抑制可能导致针对结核病的新治疗剂 .
酶抑制
该化合物抑制DHFR和烯酰辅酶A还原酶等关键酶的能力使其成为药物开发的候选药物。 这些酶分别参与叶酸代谢和脂肪酸合成,使其成为治疗各种疾病的目标 .
单克隆抗体生产
研究发现相关化合物可以增强中国仓鼠卵巢细胞培养物中的单克隆抗体生产。 这种应用对于制药行业至关重要,因为单克隆抗体被用于各种治疗方法 .
糖基化控制
观察到该化合物影响单克隆抗体的糖基化。 糖基化是治疗性抗体的关键质量属性,控制它可以提高抗体类药物的功效和安全性 .
分子对接研究
已经进行了分子对接研究,以了解4-(2,5-二甲基-1H-吡咯-1-基)苯甲酸乙酯衍生物与目标酶的相互作用。 这些研究有助于预测结合亲和力和作用方式,这对药物设计和开发至关重要 .
安全和危害
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has demonstrated antibacterial and antitubercular properties, suggesting its potential as a therapeutic agent .
Cellular Effects
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are commonly used in monoclonal antibody production . The compound increases glucose uptake and intracellular adenosine triphosphate levels, thereby boosting cellular energy metabolism. Furthermore, it has been found to suppress cell growth and alter the glycosylation pattern of monoclonal antibodies, which is crucial for their therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its binding interactions with specific biomolecules. The compound forms hydrogen bonds with key residues in the active sites of enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions inhibit the enzyme’s catalytic activity, leading to a decrease in the production of essential metabolites. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to modulate gene expression by affecting transcription factors and signaling pathways involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been observed to change over time. The compound exhibits stability under normal storage conditions, with a melting point of 87-88°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been found to maintain its inhibitory effects on enzyme activity and cellular metabolism, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to a decrease in the synthesis of nucleotides and fatty acids . This inhibition affects metabolic flux and alters the levels of key metabolites, ultimately impacting cellular growth and proliferation .
Transport and Distribution
Within cells and tissues, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments and membranes .
Subcellular Localization
The subcellular localization of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . These interactions are essential for the compound’s inhibitory effects on enzyme activity and its modulation of cellular processes.
属性
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJDBIRRVQTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351510 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-70-6 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)




![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)


![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)


